1D-3-O-Methyl-myo-inositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

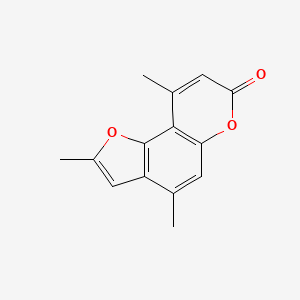

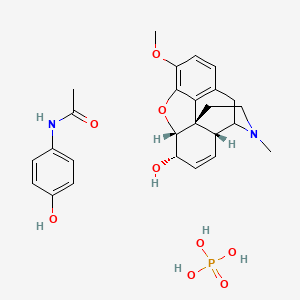

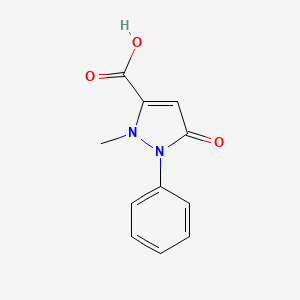

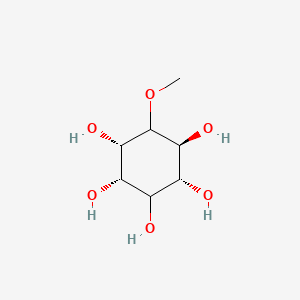

1D-3-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1S,2R,3R,4S,5S,6R-isomer). It has a role as a plant metabolite.

Wissenschaftliche Forschungsanwendungen

Metabolic Functions in Plants

1D-3-O-Methyl-myo-inositol and its derivatives play a crucial role in plant biochemistry and physiology. The multifunctional nature of myo-inositol, including its metabolic products, significantly impacts plant growth and development. A notable aspect of its function is the conversion of D-glucose-6-P to 1L-myo-inositol-1-P, a process common to all eukaryotic organisms studied. This conversion underlines the importance of myo-inositol in plant biology. Although certain aspects of its metabolism, like biosynthesis, hydrolysis, and O-methylation, have garnered attention, areas such as oxidation, conjugation, and transfer to phospholipids require further exploration (Loewus & Murthy, 2000).

Synthesis of Natural Products

The synthesis of natural products, such as brahol and pinpollitol, from myo-inositol is an area of interest. These naturally occurring methylated inositols, derived from plants, assume significant roles in plant biology. The total synthesis of these compounds from myo-inositol, using methods such as selective protection–deprotection strategies, contributes to understanding their functions and structures in natural contexts (Sureshan, Murakami, & Watanabe, 2009).

Phosphatidylation and Biomedical Applications

The direct phosphatidylation of 1d-2,3,4,5,6-penta-O-benzyl-myo-inositol with sn-3-phosphatidic acid, followed by hydrogenolytic debenzylation, produces 1d-1-(sn-3-phosphatidyl)-myo-inositol. This compound is pivotal in biomedical research, particularly in the context of cell membrane structure and function. The process yields high purity and is adaptable for large-scale production, indicating its potential for widespread applications in medical research and pharmacology (Aneja & Aneja, 2000).

Abiotic Stress and Osmoprotection in Plants

Under abiotic stresses like drought and salinity, plants synthesize D-chiro-inositol and D-pinitol, derivatives of myo-inositol, acting as osmoprotectants. This adaptation is critical for plant survival in adverse environmental conditions. Studies indicate that myo-inositol can be directly converted to D-chiro-inositol in certain plant species, such as buckwheat. This finding enhances our understanding of plant stress responses and the role of myo-inositol derivatives in such processes (Ahn & Park, 2009).

Eigenschaften

Molekularformel |

C7H14O6 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(1S,2R,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m0/s1 |

InChI-Schlüssel |

DSCFFEYYQKSRSV-WYANEKAJSA-N |

Isomerische SMILES |

COC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |

SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Kanonische SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Synonyme |

L-bornesitol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.